5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid
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Overview
Description
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom. The presence of both an ethyl and a methyl group on the spirocyclic framework adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functional group modifications. One common synthetic route includes the cyclization of appropriate diols with carbonyl compounds under acidic conditions to form the spirocyclic ring. Subsequent introduction of the carboxylic acid group can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylates or esters, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Uniqueness
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows for distinct reactivity and interactions compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
783244-64-4 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-3-9(2)6-10(4-5-13-9)7(14-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
UURINTHNSKHGAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCO1)C(O2)C(=O)O)C |
Origin of Product |
United States |
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